AF-CX 1325

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

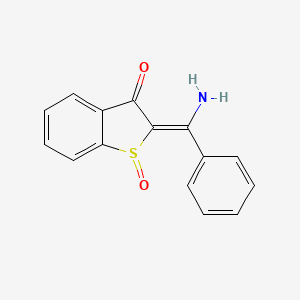

AF-CX 1325 is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an amino group and a phenyl group attached to a methylene bridge, which is conjugated with a carbonyl group on the benzothiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AF-CX 1325 can be achieved through various synthetic routes. One common method involves the condensation reaction between a benzothiophene derivative and an aromatic amine under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

AF-CX 1325 undergoes selective oxidation under controlled conditions. For instance:

-

Dehydrogenation with p-Benzoquinone : Heating this compound with one molar equivalent of p-benzoquinone in benzene yields α-oximinonitriles (III) without by-products . This method provides a general route to nitriles that are otherwise challenging to synthesize.

-

Silver(II) Picolinate-Mediated Oxidation : In a study on guanidinium hemiaminal motifs, silver(II) picolinate enabled oxidation at bridgehead positions with high regioselectivity, avoiding over-oxidation . This suggests potential applications for this compound in synthesizing complex alkaloids.

Key Conditions :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Dehydrogenation | p-Benzoquinone, benzene, heat | α-Oximinonitriles (III) |

| Bridgehead Oxidation | Silver(II) picolinate, ambient conditions | Hemiaminal derivatives |

Beckmann Rearrangement

This compound participates in Beckmann rearrangements under acidic conditions:

-

p-Toluenesulfonyl Chloride/Pyridine : Generates lactams and unsaturated nitriles via bridgehead bond cleavage .

-

Phosphorus Pentachloride : Similar cleavage produces nitriles (e.g., 70% yield) and lactams (8% yield) .

Key Observations :

-

Infrared spectra confirm nitrile (C≡N stretch: 4.50 µm) and lactam (amide C=O stretch: 6.03 µm) formation.

-

Vapor-phase chromatography reveals inseparable isomeric nitriles, suggesting steric hindrance .

Ritter Reaction

This compound-derived nitriles undergo Ritter reactions with sulfuric acid to form lactams . Although yields are modest (~30%), this pathway highlights its utility in heterocycle synthesis.

Radical-Mediated Transformations

This compound engages in radical processes:

-

Three-Component Coupling : In the presence of nickel catalysts, this compound participates in C–C bond formation, enabling quaternary center synthesis .

-

Fe(CO)₃ Complexation : Organoiron intermediates facilitate radical trapping and recombination, expanding access to polyfunctionalized products .

Applications :

-

Synthesis of pyrrole–imidazole alkaloids (e.g., axinellamines) .

-

Late-stage functionalization of pharmaceuticals.

Hydrolysis and Stability

This compound’s nitrile functionality hydrolyzes under acidic or basic conditions:

-

Dilute Sulfuric Acid : Converts nitriles to carboxylic acids, though competing rearrangements occur .

-

Alkaline Hydrolysis : Yields amides or amines, depending on pH and temperature.

Mechanistic and Stereochemical Considerations

-

Bridgehead Reactivity : Unidirectional cleavage in rearrangements suggests concerted N–O bond scission and electron migration .

-

Steric Effects : Bulky substituents at bridgehead positions dictate reaction pathways, favoring lactam over nitrile formation .

-

Catalytic Roles : Silver and iron complexes enhance selectivity in oxidation and radical reactions .

Wissenschaftliche Forschungsanwendungen

AF-CX 1325 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of AF-CX 1325 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzothiophene: The parent compound, which lacks the amino and phenyl groups.

Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.

Benzofuran: Similar to benzothiophene but with an oxygen atom instead of sulfur.

Uniqueness

AF-CX 1325 is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the amino and phenyl groups, along with the conjugated carbonyl group, allows for diverse interactions with other molecules and targets.

Eigenschaften

CAS-Nummer |

88708-96-7 |

|---|---|

Molekularformel |

C15H11NO2S |

Molekulargewicht |

269.3 g/mol |

IUPAC-Name |

2-(benzenecarboximidoyl)-1-oxo-1-benzothiophen-3-ol |

InChI |

InChI=1S/C15H11NO2S/c16-13(10-6-2-1-3-7-10)15-14(17)11-8-4-5-9-12(11)19(15)18/h1-9,16-17H |

InChI-Schlüssel |

FQTQMGBWUSWHFI-FYWRMAATSA-N |

SMILES |

C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3S2=O)O |

Isomerische SMILES |

C1=CC=C(C=C1)/C(=C\2/C(=O)C3=CC=CC=C3S2=O)/N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3S2=O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AF-CX 1325; AF-CX-1325; AF-CX-1325-XX |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.